molecular formula C16H14ClFOS B1327786 3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone CAS No. 898750-43-1

3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone

Cat. No.: B1327786
CAS No.: 898750-43-1
M. Wt: 308.8 g/mol
InChI Key: BPWMIVPWHWKXSW-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-4’-thiomethylpropiophenone is an organic compound that features a complex structure with a chlorinated and fluorinated phenyl ring, a thiomethyl group, and a propiophenone backbone

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-15-5-3-12(4-6-15)16(19)7-2-11-8-13(17)10-14(18)9-11/h3-6,8-10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWMIVPWHWKXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644947
Record name 3-(3-Chloro-5-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-43-1
Record name 3-(3-Chloro-5-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Chloro-5-fluorophenyl Intermediates

The key aromatic intermediate, 3-chloro-5-fluoroaniline or related halogenated phenyl compounds, can be prepared by selective halogenation and reduction steps:

  • Hydrogenation of 3-chloro-4-fluoronitrobenzene using 1% Pt/C catalyst under hydrogen atmosphere (0.1–5 MPa) at 50–100 °C yields 3-chloro-4-fluoroaniline with high purity (>99.5%) and yield (~94–96%). This method is scalable and suitable for industrial production.

  • Halogenation of propiophenone derivatives to introduce chlorine at the 3' position can be achieved using chlorine gas in the presence of aluminum trichloride catalyst and 1,2-dichloroethane solvent, followed by hydrolysis and purification steps to obtain 3'-chloropropiophenone with 88–90% yield and 99.7–99.9% purity.

These halogenated intermediates serve as the foundation for further functionalization.

Thiomethyl Functionalization at the 4' Position

The para-position thiomethyl group (-SCH3) can be introduced by:

  • Nucleophilic substitution of a suitable leaving group (e.g., halogen or sulfonate ester) on the aromatic ring with a thiomethyl nucleophile such as sodium thiomethoxide.

  • Alternatively, methylthiolation can be performed by reacting the corresponding hydroxy or halogenated aromatic ketone with methylthiol or methylthiolate under basic or catalytic conditions.

Representative Preparation Method (Hypothetical Stepwise Synthesis)

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation Propiophenone + Cl2, AlCl3, 1,2-dichloroethane, low temp 3'-Chloropropiophenone (high purity)
2 Friedel-Crafts Acylation 3-Chloro-5-fluorobenzene + propionyl chloride, AlCl3 3-(3-Chloro-5-fluorophenyl)propiophenone
3 Thiomethylation 4'-Halogenated ketone + NaSCH3 or MeSH, base 3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone

Research Findings and Optimization Notes

  • Catalyst and Solvent Selection: Use of 1% Pt/C catalyst for hydrogenation steps ensures high selectivity and yield without organic solvents, facilitating environmentally friendly scale-up.

  • Reaction Conditions: Hydrogenation under 0.1–5 MPa H2 pressure and 50–100 °C temperature for 1–10 hours optimizes conversion and purity of halogenated aniline intermediates.

  • Purification: Hot filtration followed by vacuum distillation or rectification at controlled temperatures (up to 100 °C) effectively removes impurities, achieving >99.5% purity.

  • Halogenation Selectivity: Aluminum trichloride catalyzed chlorination of propiophenone in 1,2-dichloroethane provides high regioselectivity and yield, critical for downstream functionalization.

  • Thiomethylation Efficiency: Nucleophilic substitution with sodium thiomethoxide is a reliable method for introducing the thiomethyl group, with reaction conditions tailored to avoid side reactions.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Notes
Hydrogenation Catalyst 1% Pt/C High selectivity for nitro to amine
Hydrogen Pressure 0.1–5 MPa Optimized for conversion and yield
Hydrogenation Temperature 50–100 °C Reaction time 1–10 hours
Chlorination Catalyst Aluminum trichloride (AlCl3) Used in chlorination of propiophenone
Chlorination Solvent 1,2-Dichloroethane Provides good selectivity
Thiomethylation Reagent Sodium thiomethoxide (NaSCH3) Nucleophilic substitution agent
Purity of Final Product >99.5% Achieved by distillation and rectification

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-4’-thiomethylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural similarities to other bioactive molecules.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiomethylpropiophenone have shown promise as inhibitors of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. The introduction of fluorine atoms, as seen in 3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone, can enhance the bioactivity and metabolic stability of the compound, making it a candidate for further development in cancer therapies .

Antimicrobial Properties

The compound's thiomethyl group may confer antimicrobial properties, which are critical in the development of new antibiotics. The presence of halogen substituents like chlorine and fluorine can also influence the compound's interaction with microbial enzymes, potentially leading to novel antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity.

Synthetic Pathways

The synthesis generally starts with commercially available precursors, which undergo various transformations including nucleophilic substitutions and coupling reactions. For instance, the thiomethyl group can be introduced through a reaction with thiomethylating agents under basic conditions .

Table 1: Common Synthesis Steps for this compound

StepReaction TypeReagentsConditionsYield
1Nucleophilic substitutionThiomethylating agentBase, solventHigh
2Coupling reactionPropiophenone derivativeHeat, catalystModerate
3PurificationSolvent extractionVarious solventsVariable

Material Science Applications

Beyond pharmacology, this compound has potential applications in materials science.

Polymer Chemistry

The compound can serve as a monomer or a functional additive in polymer chemistry. Its unique structure allows for the development of polymers with specific properties such as enhanced thermal stability and mechanical strength .

Photovoltaics and Sensors

Due to its electronic properties, this compound may also find applications in organic photovoltaic devices or as a sensing material for detecting environmental pollutants or biological markers .

Case Studies and Research Findings

Several studies have documented the synthesis and application of compounds related to this compound:

  • Anticancer Study : A study demonstrated that fluorinated derivatives showed enhanced cytotoxicity against specific cancer cell lines compared to their non-fluorinated counterparts .
  • Antimicrobial Testing : Research highlighted the effectiveness of similar compounds against resistant bacterial strains, indicating a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The compound’s thiomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the chlorinated and fluorinated phenyl ring can engage in hydrophobic interactions with biological membranes, affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenylpropionaldehyde
  • 3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide-1,3,4-oxadiazole

Uniqueness

3-(3-Chloro-5-fluorophenyl)-4’-thiomethylpropiophenone is unique due to its combination of a thiomethyl group and a propiophenone backbone, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Biological Activity

3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone, with the CAS number 898750-43-1, is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H15ClFOS
  • Molecular Weight : 304.81 g/mol

The presence of a chloro and a fluorine atom in its structure is significant as these halogens can enhance the compound's biological activity and metabolic stability.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. The fluorine substitution is known to enhance the potency of anticancer agents by improving their pharmacokinetic profiles and increasing binding affinity to target receptors . For instance, studies on fluorinated compounds have shown that they can effectively inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7) and others.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer cell proliferation, leading to apoptosis.
  • Modulation of Signaling Pathways : It could influence pathways related to cell survival and apoptosis, as seen in other halogenated phenyl compounds .

In Vitro Studies

A study investigated the effects of similar compounds on SH-SY5Y neuroblastoma cells, where it was found that certain derivatives protected against apoptosis induced by neurotoxic agents. This suggests potential neuroprotective properties that could be relevant for treating neurodegenerative diseases .

Comparative Analysis

A comparative analysis with structurally related compounds shows that the introduction of halogens like chlorine and fluorine significantly enhances biological activity. For example, compounds lacking these substitutions showed reduced efficacy in inhibiting cancer cell growth .

Data Tables

Compound NameIC50 (µM)Target Cell LineBiological Activity
This compound<10MCF-7Anticancer
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole<10MCF-7Anticancer
Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate>50VariousModerate activity

Case Studies

  • Antitumor Activity : In a study involving various fluorinated compounds, it was observed that those containing a fluorinated phenyl group exhibited IC50 values below 10 µM against MCF-7 cells, indicating strong antitumor activity. The introduction of halogens was crucial for enhancing this activity .
  • Neuroprotective Effects : Another study highlighted the potential neuroprotective effects of similar compounds in preventing cell death in SH-SY5Y cells exposed to neurotoxins. This indicates a broader therapeutic potential beyond oncology .

Q & A

Q. Q1: What are the recommended synthetic routes for 3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, given its aromatic substituents. For example, a Grignard reagent approach (e.g., using 3-chloro-5-fluorophenylmagnesium bromide) reacting with a thiomethyl-substituted propiophenone precursor is plausible. Key steps include:

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water mixture) to achieve >95% purity .
  • Yield Optimization: Reaction conditions (temperature, solvent polarity, and catalyst loading) must be tailored. For analogous chlorophenyl ketones, yields improved from 50% to 69% when using THF as a solvent and controlled dropwise addition of reagents at -50°C .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurityReference
AcylationAlCl₃, DCM, 0°C → RT58%92%
Grignard AdditionTHF, -50°C, iPrMgCl69%95%

Q. Q2: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • NMR (¹H/¹³C):
    • ¹H NMR: Expect a singlet for the thiomethyl group (δ 2.5–3.0 ppm) and distinct aromatic splitting patterns due to chloro/fluoro substituents (δ 7.0–7.8 ppm). Fluorine-induced deshielding splits signals for adjacent protons .
    • ¹³C NMR: Carbonyl (C=O) at δ 195–205 ppm; thiomethyl (C-S) at δ 35–40 ppm .
  • FT-IR: Strong C=O stretch (~1680 cm⁻¹) and C-S stretch (~650 cm⁻¹) .
  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 309.04 (C₁₆H₁₄ClFOS) .

Advanced Research Questions

Q. Q3: How do electronic effects of the 3-chloro-5-fluorophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing Cl and F substituents deactivate the aromatic ring, reducing nucleophilicity. This necessitates:

  • Catalyst Selection: Pd(PPh₃)₄ or SPhos ligands for Suzuki-Miyaura coupling to enhance oxidative addition .
  • Base Optimization: K₂CO₃ or CsF in DMF improves coupling efficiency by stabilizing intermediates. For example, analogous trifluoromethylpyridines achieved 75% yield under these conditions .
  • Contradiction Note: Some studies report lower yields (45–50%) with bulkier aryl groups due to steric hindrance, requiring microwave-assisted heating (120°C, 30 min) to overcome .

Q. Q4: What challenges arise in X-ray crystallographic analysis of this compound, and how can they be resolved?

Methodological Answer:

  • Crystal Growth: The thiomethyl group and halogenated aryl rings reduce crystallinity. Use slow vapor diffusion (hexane/DCM) with seeding.
  • Disorder Issues: Fluorine atoms often exhibit positional disorder. Refinement in SHELXL with ISOR restraints improves thermal parameter modeling .
  • Data Collection: High-resolution synchrotron data (λ = 0.7–1.0 Å) mitigates absorption effects from Cl/F atoms. For a related chlorophenyl-thiazole, R₁ = 0.053 was achieved using this approach .

Q. Table 2: Crystallographic Refinement Parameters

SoftwareSpace GroupR₁ (I > 2σ)ChallengesSolution
SHELXL-2018P2₁/c0.053F/Cl disorderISOR restraints
OLEX2C2/c0.068Weak diffractionSynchrotron radiation

Q. Q5: How can computational modeling predict the compound’s bioactivity, and what contradictions exist between in silico and experimental data?

Methodological Answer:

  • Docking Studies: The thiomethyl group enhances hydrophobic interactions with targets like HIF-2α (binding affinity ΔG = -9.2 kcal/mol predicted via AutoDock Vina) .
  • Contradictions: While QSAR models suggest high solubility (LogP = 3.1), experimental assays show poor aqueous solubility (<0.1 mg/mL) due to crystallinity. This discrepancy is resolved by formulating solid dispersions with HPMC E5 (85% dissolution in 60 min) .
  • MD Simulations: AMBER force fields reveal conformational flexibility in the propiophenone backbone, affecting target binding kinetics .

Q. Q6: What strategies are recommended for resolving toxicity data inconsistencies in chlorophenyl derivatives?

Methodological Answer:

  • In Vivo vs. In Vitro: Chlorophenyl compounds often show higher cytotoxicity in vitro (e.g., IC₅₀ = 10 µM in HepG2) than in vivo (LD₅₀ > 500 mg/kg in rodents) due to metabolic detoxification. Use hepatic microsome assays to identify metabolites .
  • Literature Screening: Follow the ATSDR protocol: screen 974 studies via PubMed/TOXCENTER, apply inclusion criteria (e.g., dose-response, OECD guidelines), and prioritize full-text reviews of 95 relevant studies .

Q. Q7: How does the thiomethyl group affect oxidative stability during long-term storage?

Methodological Answer:

  • Degradation Pathways: Thiomethyl groups oxidize to sulfoxides/sulfones under ambient light. Accelerated stability testing (40°C/75% RH, 6 months) shows 15% degradation; argon-packed samples degrade <5% .
  • Stabilizers: Add BHT (0.1% w/w) or store in amber vials at -20°C to suppress radical-mediated oxidation .

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